2-Bromo-4-iodophenol
Overview
Description
2-Bromo-4-iodophenol is an organic compound with the molecular formula C6H4BrIO. It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to a benzene ring with a hydroxyl group.
Mechanism of Action
Target of Action
It is known to be a reactant in the synthesis of tetracyclic chromeno-indoles .
Mode of Action
It is known that phenols, in general, can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a Meisenheimer complex . This could potentially be a part of the interaction between 2-Bromo-4-iodophenol and its targets.
Biochemical Pathways
As a reactant in the synthesis of tetracyclic chromeno-indoles , it may indirectly influence the biochemical pathways these compounds affect.
Pharmacokinetics
The compound’s molecular weight (29891 Da ) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration, as molecules under 500 Da are generally well-absorbed .
Result of Action
It is known that the compound is a reactant in the synthesis of tetracyclic chromeno-indoles , which may have various biological activities.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . These factors could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-iodophenol can be synthesized through a multi-step process involving the bromination and iodination of phenol. One common method involves the bromination of phenol to produce 2-bromophenol, followed by iodination to yield this compound. The reaction conditions typically involve the use of bromine and iodine in the presence of a suitable solvent such as acetonitrile or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted phenols and their derivatives.
Oxidation Reactions: Quinones and other oxidized phenolic compounds.
Coupling Reactions: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
2-Bromo-4-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenol
- 2-Bromo-4-fluorophenol
- 2-Iodo-4-chlorophenol
- 2-Iodo-4-fluorophenol
Uniqueness
2-Bromo-4-iodophenol is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the formation of complex molecules that may not be easily accessible with other halogenated phenols .
Properties
IUPAC Name |
2-bromo-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOEILWTHNQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623049 | |
Record name | 2-Bromo-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133430-98-5 | |
Record name | 2-Bromo-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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